Tetrabutylphosphonium hydroxide

Catalog No.
S1509027
CAS No.
14518-69-5
M.F
C16H37OP
M. Wt
276.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylphosphonium hydroxide

CAS Number

14518-69-5

Product Name

Tetrabutylphosphonium hydroxide

IUPAC Name

tetrabutylphosphanium;hydroxide

Molecular Formula

C16H37OP

Molecular Weight

276.44 g/mol

InChI

InChI=1S/C16H36P.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H2/q+1;/p-1

InChI Key

DFQPZDGUFQJANM-UHFFFAOYSA-M

SMILES

CCCC[P+](CCCC)(CCCC)CCCC.[OH-]

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CCCC.[OH-]

Conversion of poorly water-soluble drugs to ionic liquids:

TBPH can be used to convert poorly water-soluble active pharmaceutical ingredients (APIs) into ionic liquids (ILs). These ILs are salts with organic cations and anions that possess unique properties, including high thermal stability, good conductivity, and the ability to dissolve a wide range of compounds. By converting APIs into TBPH-based ILs, researchers can improve their aqueous solubility, facilitating drug delivery and formulation development. Source: Sigma-Aldrich:

Synthesis of Good's buffer ionic liquids:

TBPH serves as a cation source in the synthesis of Good's buffer ionic liquids (GB-ILs) through an acid-base neutralization reaction with Good's buffer anions. GB-ILs are a class of ionic liquids that exhibit similar buffering capacity to traditional aqueous buffers but offer advantages like wider pH ranges, better thermal stability, and reduced volatility. This makes them valuable tools for research in various fields, including biochemistry, enzyme studies, and protein purification. Source: Sigma-Aldrich:

Tetrabutylphosphonium hydroxide is a quaternary phosphonium compound with the chemical formula C16H37OP\text{C}_{16}\text{H}_{37}\text{OP}. It exists as a colorless to pale yellow liquid and is highly soluble in water and organic solvents. This compound is notable for its strong basicity, which is often utilized in various organic reactions, particularly under phase-transfer conditions. Tetrabutylphosphonium hydroxide serves as a versatile reagent in organic synthesis, facilitating reactions such as alkylation and deprotonation

  • Alkylation Reactions: It is frequently employed in benzylation of amines, where it acts as a base to facilitate the transfer of alkyl groups .
  • Generation of Dichlorocarbene: The compound can convert chloroform into dichlorocarbene, which is useful in various synthetic pathways .
  • Neutralization Reactions: Tetrabutylphosphonium hydroxide can react with mineral acids to form tetrabutylphosphonium salts and water, demonstrating its utility in generating lipophilic salts from hydrophilic bases .

Tetrabutylphosphonium hydroxide can be synthesized through several methods:

  • In Situ Preparation: Typically, it is generated from tetrabutylammonium halides by reacting them with silver oxide or employing ion exchange resins. This method allows for the production of tetrabutylphosphonium hydroxide without isolating it, thus avoiding decomposition reactions .
  • Reaction with Hydroxides: Tetrabutylphosphonium salts can also be treated with sodium or potassium hydroxide to produce the hydroxide form directly .

Of tetrabutylphosphonium-based ionic liquids: A state-of-the ..." class="citation ml-xs inline" data-state="closed" href="https://www.sciencedirect.com/science/article/abs/pii/S0167732224011310" rel="nofollow noopener" target="_blank"> .
  • Cellulose Modification: Recent studies have shown that tetrabutylphosphonium hydroxide can effectively facilitate the benzylation of cellulose, indicating its potential in polymer chemistry .
  • Research on interaction studies involving tetrabutylphosphonium hydroxide indicates that it forms stable complexes with various substrates. Its ability to dissolve cellulose effectively suggests that it interacts favorably with polysaccharides, potentially altering their structure and reactivity. Additionally, the compound's interactions with water molecules demonstrate significant solvation dynamics that influence its reactivity and stability in solution

    Tetrabutylphosphonium hydroxide shares similarities with other quaternary ammonium compounds and phosphonium salts. Below is a comparison highlighting its uniqueness:

    Compound NameChemical FormulaUnique Features
    Tetrabutylammonium hydroxideC16H37NO\text{C}_{16}\text{H}_{37}\text{N}\text{O}Strong base; less sterically hindered than phosphonium
    Tetramethylammonium hydroxideC4H12NO\text{C}_{4}\text{H}_{12}\text{N}\text{O}Smaller size; more reactive due to lower steric hindrance
    Tetraethylammonium hydroxideC8H20NO\text{C}_{8}\text{H}_{20}\text{N}\text{O}Intermediate reactivity; similar applications
    Tetraethylphosphonium hydroxideC8H20PO\text{C}_{8}\text{H}_{20}\text{P}\text{O}Less sterically hindered; higher reactivity

    Tetrabutylphosphonium hydroxide is unique due to its larger butyl groups, which provide enhanced solubility in organic solvents while also imparting steric hindrance that may reduce its reactivity compared to smaller quaternary ammonium compounds like tetramethylammonium hydroxide. This balance between solubility and reactivity makes it particularly valuable in organic synthesis applications.

    GHS Hazard Statements

    Aggregated GHS information provided by 53 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H290 (11.32%): May be corrosive to metals [Warning Corrosive to Metals];
    H301 (11.32%): Toxic if swallowed [Danger Acute toxicity, oral];
    H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
    H411 (11.32%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Environmental Hazard Acute Toxic

    Corrosive;Acute Toxic;Environmental Hazard

    Other CAS

    14518-69-5

    General Manufacturing Information

    Phosphonium, tetrabutyl-, hydroxide (1:1): ACTIVE
    PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

    Dates

    Modify: 2023-08-15

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